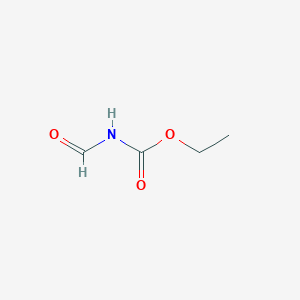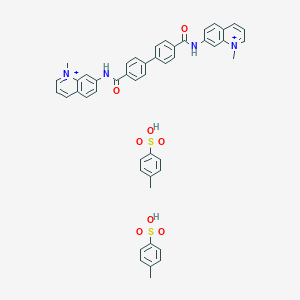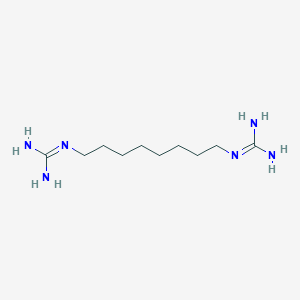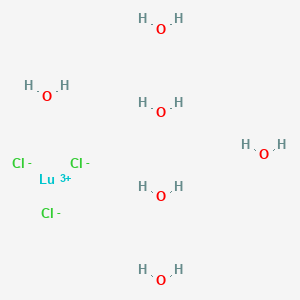
Lutecio(3+);tricloruro;hexahidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lutetium(III) complexes have been the subject of various studies due to their interesting structural, spectroscopic, and magnetic properties. These complexes often involve the coordination of lutetium ions with organic ligands, resulting in diverse molecular architectures and functionalities.
Synthesis Analysis
The synthesis of lutetium(III) complexes can involve various organic solvents and ligands. For instance, a sandwich lutetium(III) bisphthalocyanine substituted with hexylthio groups was synthesized and characterized using techniques such as elemental analysis, IR, 1H and 13C NMR, UV-vis spectroscopy, and mass spectrometry . Another study reported the synthesis of a lutetium(III) complex with 1,2-dimethoxyethane and methyllithium, resulting in an octahedral arrangement of methyl groups around the lutetium ion .
Molecular Structure Analysis
The molecular structures of lutetium(III) complexes are determined using X-ray diffraction methods. The octakis(alkylthio)-substituted lutetium(III) bisphthalocyanine crystallizes in the monoclinic space group with specific cell dimensions and exhibits a one-dimensional chain of spin S = 1/2 with antiferromagnetic coupling . Tris-(2,2,6,6-tetramethylheptane-3,5-dionato)lutetium(III) forms a distorted trigonal prism around the central lutetium ion with an average Lu–O distance of 2.19 Å . The lutetium/indium trihydroxide compound is isostructural with pure Lu(OH)3 and has a body-centered cubic system with specific bond lengths .
Chemical Reactions Analysis
The chemical reactivity of lutetium(III) complexes can lead to the formation of oxidized and reduced forms, as seen in the study of the lutetium(III) bisphthalocyanine complex . The coordination chemistry of lutetium(III) with various ligands, such as cyclodextrin derivatives, can result in the formation of mono- and bimetallic complexes, as demonstrated by the inclusion complex with an acidic derivative of per(3,6-anhydro)-alpha-cyclodextrin .
Physical and Chemical Properties Analysis
Lutetium(III) complexes exhibit unique physical and chemical properties. The magnetic susceptibility of the octakis(alkylthio)-substituted lutetium(III) bisphthalocyanine aligns with the presence of one unpaired electron per molecular unit, and its magnetic results can be modeled with specific parameters . The crystal and molecular structure of tris-(2,2,6,6-tetramethylheptane-3,5-dionato)lutetium(III) is isomorphous with its erbium analogue, indicating similarities in physical properties across different lanthanide complexes . The lutetium/indium trihydroxide compound's structure was refined to a high degree of precision, and thermal gravimetric and X-ray fluorescence analyses were carried out to further understand its properties .
Aplicaciones Científicas De Investigación
Preparación de materiales luminiscentes
Lutecio(3+);tricloruro;hexahidrato se puede utilizar como material de partida para preparar granate de aluminio de lutecio luminiscente . Estos granates se utilizan en la preparación de cerámicas ópticas, que tienen aplicaciones en diversos campos como la iluminación, las pantallas y los láseres .
Sensores electroquímicos
Este compuesto se puede utilizar para fabricar un electrodo de carbono vítreo modificado . Este electrodo se puede utilizar para detectar sulfito en el agua del grifo , lo cual es crucial para el control de la calidad del agua y la garantía de la salud pública.
Bioimagen
This compound sirve como precursor para preparar nanofosforos de LuPO4 . Estos nanofosforos se pueden utilizar para la bioimagen, una técnica que permite la visualización de procesos biológicos a nivel celular y molecular .
Producción de cristales láser
El mineral monacita, una fuente común de Lutecio producido comercialmente, se puede utilizar para fabricar cristales láser . Estos cristales se utilizan en diversas aplicaciones, incluidas las telecomunicaciones, la medicina y la investigación .
Catalizadores en el refino del petróleo
El cloruro de lutecio se utiliza como catalizador en la ruptura de petróleo en las refinerías . Ayuda a descomponer las grandes moléculas de hidrocarburos en moléculas más pequeñas, haciendo que el proceso de refino sea más eficiente
Safety and Hazards
Lutetium(III) chloride hexahydrate is considered hazardous. It is an irritant and can cause harm if it comes into contact with the skin or eyes, or if it is inhaled or ingested . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation when handling this compound .
Mecanismo De Acción
Target of Action
Lutetium(3+);trichloride;hexahydrate, also known as Lutetium trichloride hydrate, is a chemical compound composed of lutetium and chlorine with the formula LuCl3 · 6H2O
Mode of Action
It is known that the anhydrous lutetium(iii) chloride has the ycl3 (alcl3) layer structure with octahedral lutetium ions . This suggests that the lutetium ions may interact with other molecules or ions in its environment, potentially influencing various chemical reactions or processes.
Result of Action
It is known that pure lutetium metal can be produced from lutetium(iii) chloride by heating it together with elemental calcium . This suggests that the compound may play a role in certain chemical reactions or processes.
Action Environment
The action of Lutetium(3+);trichloride;hexahydrate can be influenced by various environmental factors. For instance, it forms hygroscopic white monoclinic crystals and also a hygroscopic hexahydrate LuCl3 · 6H2O . This suggests that the compound’s action, efficacy, and stability may be affected by factors such as humidity and temperature.
Propiedades
IUPAC Name |
lutetium(3+);trichloride;hexahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.Lu.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOQNHYDCUXYED-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Lu+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H12LuO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647794 |
Source


|
| Record name | Lutetium chloride--water (1/3/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15230-79-2 |
Source


|
| Record name | Lutetium chloride--water (1/3/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


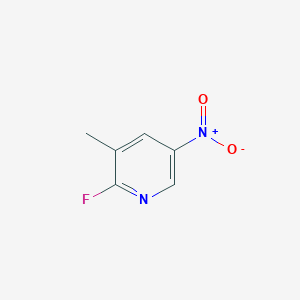

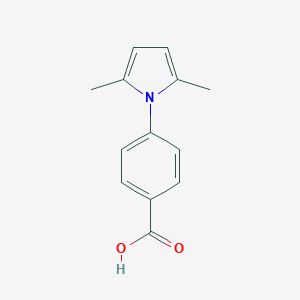
![Iron(3+);methyl 6-[3-[5-[[4-[5-[[4-[5-[acetyl(oxido)amino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylcarbamoyl]-5-hydroxyanilino]-4-amino-5-hydroxy-5-(hydroxymethyl)-6-methyl-2-oxopiperidine-3-carboximidate](/img/structure/B96856.png)
